3-Hepten-2-one chemical properties and structure
3-Hepten-2-one chemical properties and structure
An In-depth Technical Guide to 3-Hepten-2-one: Chemical Properties and Structure
Authored by: Gemini
December 2025
Abstract
3-Hepten-2-one (C₇H₁₂O) is an unsaturated aliphatic ketone that garners significant interest across various scientific disciplines, including flavor and fragrance chemistry, synthetic organic chemistry, and chemical ecology.[1] This document provides a comprehensive technical overview of the chemical properties, structure, synthesis, and reactivity of 3-hepten-2-one, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Chemical Structure and Identification
3-Hepten-2-one is a seven-carbon chain compound featuring a ketone functional group at the second carbon position and a carbon-carbon double bond between the third and fourth carbons.[1] It exists as two geometric isomers, (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) or trans isomer being more commonly referenced in scientific literature.[1] This α,β-unsaturated ketone structure is crucial to its reactivity.[1]
| Identifier | Value |
| IUPAC Name | (3E)-hept-3-en-2-one[2][3][4] |
| Synonyms | Butylideneacetone, Methyl pentenyl ketone, trans-3-Hepten-2-one[2][3][4] |
| Molecular Formula | C₇H₁₂O[5][6][7][8] |
| CAS Registry Number | 1119-44-4 (for the mixture or unspecified isomer)[5][8], 5609-09-6 (for the (E)-isomer)[7][9] |
| SMILES | CCC/C=C/C(=O)C[2] |
| InChI | InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+[2][7][8][9] |
| InChIKey | JHHZQADGLDKIPM-AATRIKPKSA-N[2][6][7][8][9] |
Physicochemical Properties
3-Hepten-2-one is a colorless to light yellow oily liquid characterized by a powerful, pungent, green-grassy odor.[2][5][10] It is generally insoluble in water but soluble in organic solvents like alcohol and oils.[5][10]
| Property | Value | Source(s) |
| Molecular Weight | 112.17 g/mol | [1][2][6] |
| Boiling Point | 162 °C (at 760 mmHg) | [5] |
| 63 °C (at 13 mmHg) | [2][5] | |
| Density | 0.841 - 0.847 g/cm³ | [2] |
| Refractive Index (nD20) | 1.439 - 1.448 | [2] |
| Flash Point | 49 °C | [5] |
| Water Solubility | 3087 mg/L at 25°C (estimated) | [5] |
| logP (Octanol/Water) | 1.932 | [6] |
| Vapor Pressure | 2.7 mmHg at 25°C | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3-Hepten-2-one.
| Spectroscopic Data | Value / Description | Source(s) |
| Mass Spectrometry | Major peaks (m/z): 43, 112 | [2] |
| Kovats Retention Index | Standard non-polar column: ~904-942 | [2][6] |
| Standard polar column: ~1274 | [2] | |
| Infrared (IR) Spectra | Available data indicates characteristic peaks for C=O and C=C bonds. | [2] |
Synthesis and Reactivity
The α,β-unsaturated ketone moiety in 3-hepten-2-one makes it a versatile substrate for various organic reactions. Its carbonyl carbon is electrophilic, rendering it susceptible to nucleophilic attack.[1]
General Reactivity
-
Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions.[1]
-
Michael (1,4-Conjugate) Addition: As an α,β-unsaturated ketone, it is a prime substrate for Michael additions, where nucleophiles add to the β-carbon.[1]
-
Reduction: The ketone can be reduced to the corresponding alcohol, 3-hepten-2-ol.[1]
-
Oxidation: Under strong oxidizing conditions, the molecule can be cleaved to form carboxylic acids.[1]
-
Aza-Michael Addition: It can be used in organocatalytic enantioselective aza-Michael additions with purine (B94841) bases to synthesize enantioenriched non-natural nucleoside analogues.[10]
Caption: Key chemical reactions of 3-Hepten-2-one.
Synthesis Routes
Several methods are established for the synthesis of 3-hepten-2-one:
-
Aldol Condensation: A common method involves the base-catalyzed condensation of butyraldehyde (B50154) and acetone (B3395972).[5][11]
-
From Hexenoic Acid: The trans-isomer can be prepared by treating trans-2-hexenoic acid with methyl lithium (MeLi).[1][5][10]
-
From Alkyne Precursors: The cis-isomer is synthesized by reacting 1-pentyne (B49018) with acetic anhydride (B1165640) to form 3-heptyn-2-one, which is then selectively hydrogenated.[5][10]
Experimental Protocols
Synthesis of (E)-3-Hepten-2-one via Aldol Condensation
This protocol is adapted from a general procedure for the synthesis of α,β-unsaturated ketones.[11]
Materials:
-
Butyraldehyde (10 mmol)
-
Acetone (10 mmol)
-
Sodium Hydroxide (NaOH, 0.5 g)
-
Ethanol (B145695) (15 mL)
-
Deionized Water (10.0 mL)
-
Potassium Hydrogen Sulfate (KHSO₄) solution (1 N)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
-
Prepare a solution of NaOH (0.5 g) in water (10.0 mL) in a round-bottom flask.
-
Add acetone (10 mmol) and ethanol (15 mL) to the flask.
-
Cool the mixture to 0 °C using an ice bath while stirring.
-
Add butyraldehyde (10 mmol) dropwise to the cold, stirring solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
After the reaction period, neutralize the mixture by adding 1 N KHSO₄ solution until the pH is approximately 6.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (EtOAc/petroleum ether) to obtain pure (E)-3-Hepten-2-one.
Caption: Experimental workflow for Aldol Condensation.
Synthesis of (E)-3-Hepten-2-one from trans-2-Hexenoic Acid
This protocol is based on the described reaction with an organolithium reagent.[1]
Materials:
-
trans-2-Hexenoic acid
-
Methyl lithium (MeLi) in an appropriate solvent (e.g., THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
-
Dry ice/acetone bath
-
Aqueous acid solution for workup (e.g., dilute HCl)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve trans-2-hexenoic acid in anhydrous THF in a flame-dried flask.
-
Cool the solution to -40 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of methyl lithium (MeLi) to deprotonate the carboxylic acid, forming the lithium carboxylate.
-
Add a second equivalent of MeLi, which will undergo a 1,4-conjugate addition to the α,β-unsaturated carboxylate.
-
Stir the reaction at low temperature for the appropriate time to ensure completion.
-
Quench the reaction by carefully adding it to a cold aqueous acid solution (acidic workup).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and concentrate the solvent to yield crude (E)-3-hepten-2-one.
-
Purify as necessary, typically via distillation or chromatography.
Applications and Significance
-
Flavor and Fragrance: It is used as a food additive and flavoring agent due to its distinct green and pungent aroma.[2][5]
-
Chemical Intermediate: It serves as a building block in organic synthesis for more complex molecules.[1]
-
Research Standard: It is used as an external standard for recovery determination in GC/MS analysis of volatile compounds in natural products.[10]
-
Biological Activity: Studies have shown that plant extracts containing 3-hepten-2-one exhibit broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus.[1] It has also been identified as a volatile compound in mouse urine, suggesting a potential role as a semiochemical.[10]
Safety and Handling
3-Hepten-2-one is classified as a flammable liquid and vapor.[12] It may cause irritation to the eyes, respiratory system, and skin.[5]
-
Handling: Work in a well-ventilated area.[13] Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[12][14]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[12]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If on skin, wash off immediately with plenty of water.[12][13] If inhaled, move to fresh air.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]
References
- 1. 3-Hepten-2-one | High-Purity Reference Standard [benchchem.com]
- 2. 3-Hepten-2-one | C7H12O | CID 5364578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-Hepten-2-one (FDB008064) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for 3-Hepten-2-one (HMDB0031486) [hmdb.ca]
- 5. chembk.com [chembk.com]
- 6. 3-Hepten-2-one (CAS 1119-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-Hepten-2-one, (E)- [webbook.nist.gov]
- 8. 3-Hepten-2-one [webbook.nist.gov]
- 9. 3-Hepten-2-one, (E)- [webbook.nist.gov]
- 10. Natural occurrence and uses of 3-hepten-2-one_Chemicalbook [chemicalbook.com]
- 11. (E)-3-Hepten-2-one synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
